N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea
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Description
The 1,3,4-thiadiazole moiety is a versatile scaffold widely studied in medicinal chemistry. It exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Several modifications have been done in the 1,3,4-thiadiazol moiety which showed good potency as anticonvulsant agents which are highly effective and have less toxicity .
Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The 1,3,4-thiadiazole moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazole scaffold have been found to exhibit a wide range of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific targets would depend on the biological activity being exhibited.
Mode of Action
The 1,3,4-thiadiazole moiety is known to interact with various targets depending on the biological activity being exhibited . The compound’s interaction with its targets could result in changes at the molecular and cellular level, leading to the observed biological activity.
Biochemical Pathways
Compounds with a similar 1,3,4-thiadiazol scaffold have been found to affect various biochemical pathways depending on the biological activity being exhibited . The downstream effects would depend on the specific pathways being affected.
Result of Action
Given the wide range of biological activities exhibited by compounds with a similar 1,3,4-thiadiazol scaffold , the effects could be diverse depending on the specific biological activity being exhibited.
Properties
IUPAC Name |
1-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O2S/c1-2-24-12-9-7-11(8-10-12)19-16(23)20-17-22-21-15(25-17)13-5-3-4-6-14(13)18/h3-10H,2H2,1H3,(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHQWCQNQBIVQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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